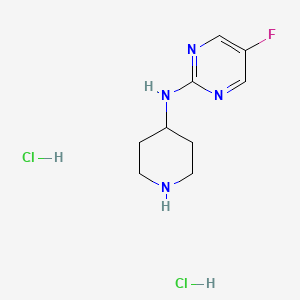

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Beschreibung

Historical Context of Fluorinated Pyrimidine Derivatives

The development of fluorinated pyrimidine derivatives represents one of the most significant advances in heterocyclic chemistry during the mid-twentieth century. The foundational work in this field began in 1957 when Heidelberger and colleagues first synthesized 5-fluorouracil, establishing an entirely new class of fluorinated compounds. This groundbreaking research, published in Nature, introduced fluorinated pyrimidines as "a new class of tumour-inhibitory compounds," marking the beginning of extensive research into these chemically modified heterocycles.

The historical trajectory of fluorinated pyrimidine research has been characterized by systematic structural modifications designed to enhance specific chemical properties. Early research in the 1960s and 1970s focused on understanding the fundamental mechanisms by which fluorine substitution affects pyrimidine ring chemistry. These studies demonstrated that fluorinated pyrimidines could effectively inhibit nucleic acid biosynthesis, with compounds such as 5-fluorouracil and 5-fluoroorotic acid showing remarkable effects on DNA thymine synthesis and RNA uracil incorporation.

The synthesis of diverse fluorinated pyrimidine derivatives expanded significantly during the latter half of the twentieth century. Research conducted primarily in Japan, Europe, and the United States led to the development of numerous new fluorinated pyrimidines, many designed as prodrugs with improved pharmacological properties. This period saw the emergence of more sophisticated structural modifications, including the development of compounds with complex side chains and multiple functional groups.

The evolution of fluorinated pyrimidine chemistry has been driven by the unique properties imparted by fluorine substitution. Fluorine's high electronegativity and small atomic radius allow it to participate in unique chemical interactions while maintaining structural similarity to hydrogen. This characteristic has made fluorinated pyrimidines particularly valuable for studying structure-activity relationships and developing compounds with enhanced chemical stability.

Classification and Chemical Family

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride belongs to the broad family of fluorinated pyrimidines, a class of heterocyclic compounds characterized by the presence of fluorine atoms substituted on the pyrimidine ring system. The compound can be classified within several overlapping chemical categories that reflect its structural complexity and functional diversity.

From a structural perspective, the compound is classified as a diazine derivative, specifically a 1,3-diazine or pyrimidine. The pyrimidine ring system consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The fluorine substitution at the C-5 position places this compound within the subfamily of 5-fluoropyrimidines, which represents one of the most extensively studied classes of fluorinated heterocycles.

The presence of the piperidine substituent further classifies this compound as an aminopyrimidine derivative. The piperidine moiety, a saturated six-membered ring containing one nitrogen atom, is connected to the pyrimidine ring through an amine linkage at the C-2 position. This structural feature places the compound within the category of N-substituted pyrimidin-2-amines, a class known for diverse biological and chemical activities.

The dihydrochloride salt form indicates that the compound exists as a protonated species under physiological conditions. The two chloride counterions suggest that both nitrogen atoms in the piperidine ring and potentially the pyrimidine nitrogen can accept protons, forming a stable salt complex. This classification as a dihydrochloride salt is significant for understanding the compound's solubility properties and chemical behavior in aqueous environments.

Within the broader context of fluorinated organic compounds, this molecule represents an example of selective fluorination, where fluorine substitution occurs at a specific position to achieve desired chemical properties. The strategic placement of fluorine at the C-5 position of the pyrimidine ring is consistent with established principles in fluorinated pyrimidine design.

Nomenclature and Registry Information

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple functional groups. The base name "pyrimidin-2-amine" indicates the presence of an amino group at the C-2 position of the pyrimidine ring. The "5-fluoro" prefix specifies the position and identity of the halogen substituent, while "N-(piperidin-4-yl)" describes the piperidine moiety attached through the amino nitrogen.

Chemical registry information for this compound includes multiple identification numbers across different database systems. The Chemical Abstracts Service registry number 1264035-23-5 serves as the primary identifier for the hydrochloride salt form. Alternative registry entries include 1774905-40-6 for the dihydrochloride variant. These registry numbers facilitate precise identification and retrieval of chemical information across scientific databases and regulatory systems.

The molecular formula C₉H₁₄ClFN₄ represents the hydrochloride salt composition, while the dihydrochloride form corresponds to C₉H₁₅Cl₂FN₄. The molecular weight varies accordingly, with the hydrochloride salt having a molecular weight of 232.69 g/mol and the dihydrochloride form weighing 269.15 g/mol.

The Simplified Molecular Input Line Entry System representation "FC1=CN=C(NC2CCNCC2)N=C1" provides a computer-readable description of the molecular structure. This notation system enables precise structural communication across chemical databases and computational chemistry applications.

Alternative nomenclature systems may refer to this compound using slightly different naming conventions. Some databases utilize the name "5-fluoro-N-piperidin-4-ylpyrimidin-2-amine" with various salt designations. The International Union of Pure and Applied Chemistry name maintains consistency with systematic naming principles while accommodating the structural complexity of the molecule.

Significance in Pyrimidine Chemistry Research

The significance of this compound in pyrimidine chemistry research extends beyond its individual chemical properties to encompass its role as a representative example of contemporary fluorinated pyrimidine design principles. This compound embodies several key research themes that have driven advances in pyrimidine chemistry over recent decades.

The strategic incorporation of fluorine at the C-5 position represents a continuation of research traditions established with early fluorinated pyrimidines. Studies have demonstrated that fluorine substitution at this position can significantly alter the electronic properties of the pyrimidine ring system, affecting both chemical reactivity and molecular interactions. Research into C-6 fluorinated acyclic side chain pyrimidine derivatives has shown that fluorine positioning dramatically influences biological activity and conformational properties.

The piperidine substituent introduces additional complexity that makes this compound valuable for structure-activity relationship studies. The saturated six-membered ring provides a conformationally flexible scaffold that can adopt various spatial orientations relative to the pyrimidine core. Nuclear magnetic resonance studies utilizing difference Nuclear Overhauser Effect enhancements and carbon-fluorine coupling constants have been employed to assess conformational properties of similar fluorinated pyrimidine derivatives.

Contemporary research in fluorinated pyrimidine chemistry has emphasized the development of compounds with enhanced selectivity and reduced systemic toxicity compared to early derivatives such as 5-fluorouracil. The design of this compound reflects this trend toward more sophisticated molecular architectures that can potentially overcome limitations associated with simpler fluorinated pyrimidines.

The compound's significance is further enhanced by its potential role in advancing understanding of fluorine's effects on heterocyclic chemistry. Recent research has established that fluorinated pyrimidines can interact with various molecular targets through mechanisms not previously recognized. The incorporation of radioactive and stable isotopes into fluorinated pyrimidines has enabled detailed studies of metabolism and biodistribution, contributing to fundamental understanding of how structural modifications affect molecular behavior.

The compound also contributes to the broader understanding of how multiple functional groups can be combined within a single pyrimidine framework. The presence of both fluorine and piperidine substituents creates opportunities for studying synergistic effects between different molecular modifications. This aspect is particularly relevant for developing next-generation pyrimidine derivatives with optimized properties.

Research involving similar fluorinated pyrimidine derivatives has demonstrated the importance of systematic structural variation in understanding chemical behavior. The synthesis and characterization of compounds like this compound provide essential data points for developing predictive models of pyrimidine chemistry. These models contribute to rational design approaches that can guide the development of new compounds with desired properties.

The significance of this compound in contemporary pyrimidine research is also reflected in the ongoing development of polymeric fluoropyrimidines and other advanced derivatives. Research has shown that strategic modification of fluorinated pyrimidines can lead to compounds with dramatically improved therapeutic indices. The structural features present in this compound represent design elements that may be applicable to future compound development efforts.

Eigenschaften

IUPAC Name |

5-fluoro-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN4.2ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4H2,(H,12,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMQUVWUSKEPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=C(C=N2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically follows a nucleophilic aromatic substitution (SNAr) pathway on a halogenated pyrimidine precursor, often 2,4-dichloropyrimidine or 2-chloro-5-fluoropyrimidine derivatives. The key steps include:

- Halogenated Pyrimidine Intermediate Preparation: Starting from pyrimidine derivatives, selective halogenation introduces chlorine and fluorine atoms at specific positions (e.g., 2-chloro-5-fluoropyrimidine).

- Nucleophilic Substitution with Piperidin-4-amine: The 2-chloropyrimidine moiety undergoes substitution by piperidin-4-amine under controlled conditions to yield the N-(piperidin-4-yl)pyrimidin-2-amine scaffold.

- Salt Formation: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl in ethanol, enhancing stability and solubility.

Detailed Preparation Methodologies

Preparation of Halogenated Pyrimidine Intermediate

- Starting Material: 2,4-Dichloropyrimidine or 2-chloro-5-fluoropyrimidine is commonly used as the electrophilic precursor.

- Halogenation: Fluorination at the 5-position can be achieved via selective fluorinating agents or by starting from commercially available fluorinated pyrimidines.

- Purification: The halogenated intermediates are purified by recrystallization or chromatography to ensure high purity for subsequent substitution.

Nucleophilic Aromatic Substitution with Piperidin-4-amine

- Reaction Conditions: The substitution is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dioxane under inert atmosphere (nitrogen or argon).

- Base Catalysis: Bases like cesium carbonate or potassium carbonate facilitate the displacement of chlorine by the nucleophilic piperidin-4-amine.

- Temperature: Elevated temperatures ranging from 80°C to 150°C, sometimes assisted by microwave irradiation, accelerate the reaction.

- Reaction Time: Typically 1–3 hours depending on the scale and heating method.

- Workup: The reaction mixture is cooled, diluted with water, and extracted with organic solvents (e.g., dichloromethane). The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

Formation of Dihydrochloride Salt

- Salt Formation: The free base is treated with gaseous HCl or aqueous HCl in ethanol to precipitate the dihydrochloride salt.

- Isolation: The salt is filtered, washed with cold ether or ethanol, and dried under vacuum.

- Characterization: The dihydrochloride salt is characterized by melting point, NMR, MS, and elemental analysis.

Representative Synthetic Scheme

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine + Selective fluorination agent | 2-Chloro-5-fluoropyrimidine | 75–85 | Purified by recrystallization |

| 2 | 2-Chloro-5-fluoropyrimidine + Piperidin-4-amine, Cs2CO3, DMF, 120°C, 2 h | 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine (free base) | 70–80 | Microwave irradiation can improve yield |

| 3 | Free base + HCl gas in EtOH | This compound | >90 | Salt formation improves stability |

Research Findings and Optimization

- Microwave-Assisted Synthesis: Microwave irradiation under nitrogen atmosphere at 130–150°C for 1 hour significantly reduces reaction time and improves yield and purity of the substitution step compared to conventional heating.

- Base Selection: Cesium carbonate is preferred due to its strong basicity and solubility in organic solvents, facilitating efficient nucleophilic substitution.

- Solvent Effects: Polar aprotic solvents such as DMF or dioxane are optimal for SNAr reactions on pyrimidines, enhancing nucleophilicity and solubility of reactants.

- Salt Stability: Conversion to dihydrochloride salt enhances the compound’s shelf-life and aqueous solubility, which is critical for pharmaceutical applications.

Experimental Notes

- Strict exclusion of moisture and oxygen is recommended during substitution reactions to prevent hydrolysis and side reactions.

- Purification by silica gel chromatography using dichloromethane/methanol mixtures (ratios from 100:1 to 50:1) is effective in isolating pure products.

- Mass spectrometry confirms molecular weight and purity, with expected m/z values matching calculated masses for protonated molecular ions.

Summary Table of Key Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Starting halogenated pyrimidine | 2,4-Dichloropyrimidine or 2-chloro-5-fluoropyrimidine | Essential electrophilic precursor |

| Nucleophile | Piperidin-4-amine | Provides piperidinyl substitution |

| Base | Cesium carbonate (Cs2CO3) | Facilitates chlorine displacement |

| Solvent | DMF or dioxane | Enhances nucleophilicity and solubility |

| Temperature | 120–150°C (microwave or oil bath) | Accelerates reaction rate |

| Reaction time | 1–3 hours | Sufficient for completion |

| Salt formation | HCl gas in ethanol | Stabilizes compound as dihydrochloride |

| Purification | Silica gel chromatography (DCM/MeOH) | Yields pure compound |

| Yield | 70–85% (intermediate), >90% (salt formation) | Efficient synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required for these transformations.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include silver fluoride for fluorination, sodium nitrite for diazotization, and various organic solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions typically yield fluorinated pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to the inhibition of key enzymes or receptors involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Functional Group Analysis

Halogen Substitution :

- The 5-fluoro group in the reference compound enhances electronegativity and binding affinity compared to 5-chloro analogues (e.g., 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride) . Chlorine’s larger size may sterically hinder interactions in biological targets.

- Dual halogenation (e.g., 2-Cl and 5-F in 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine) increases polarity but may reduce metabolic stability .

Amine Ring Variations :

- Piperidine (6-membered ring) : Provides conformational flexibility and improved solubility in dihydrochloride form .

- Pyrrolidine (5-membered ring) : Reduces steric bulk (e.g., (S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride) but may limit binding pocket compatibility .

Aromatic Core Modifications :

- Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms enable hydrogen bonding with biological targets, whereas pyridine’s single nitrogen may alter electron distribution .

Biologische Aktivität

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a fluorinated pyrimidine derivative with significant potential in medicinal chemistry. Its molecular formula is CHClFN, and it exhibits various biological activities, particularly in the fields of oncology and virology. The compound's structure allows it to interact with specific molecular targets, making it a candidate for further research and development.

The biological activity of this compound is primarily attributed to its ability to bind to key proteins and enzymes involved in disease processes. The presence of the fluorine atom enhances its binding affinity, which can lead to the inhibition of target enzymes or receptors. This mechanism is crucial for its potential applications in treating various diseases, including cancer and viral infections .

Anticancer Properties

Recent studies have demonstrated the compound's efficacy against cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, with IC values significantly lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU). Specifically, one study reported IC values of 0.87–12.91 μM for MCF-7 and 1.75–9.46 μM for MDA-MB-231 cells, indicating a strong potential as an anticancer agent .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. This dual activity makes it a versatile candidate for drug development in both oncology and infectious diseases.

Case Studies

- Anticancer Efficacy : In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase pathways. The compound was noted to increase caspase 9 levels significantly when compared to controls, suggesting a mechanism that promotes programmed cell death .

- Toxicity Profile : Toxicity assessments in animal models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile that warrants further investigation for clinical applications .

- Pharmacokinetics : The pharmacokinetic profile shows a clearance rate of 82.7 ± 1.97 mL/h/kg and an oral bioavailability of 31.8% after administration, highlighting its potential for effective oral delivery as a therapeutic agent .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC (μM) | Observations |

|---|---|---|---|

| Anticancer | MCF-7 | 0.87–12.91 | Induces apoptosis via caspase activation |

| Anticancer | MDA-MB-231 | 1.75–9.46 | Strong growth inhibition compared to 5-FU |

| Antiviral | Viral Replication Assays | TBD | Potential inhibition of viral enzymes |

| Toxicity | Kunming Mice | >2000 | No acute toxicity observed |

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride?

The synthesis of this compound can be approached through multi-step organic reactions. A plausible route involves:

- Step 1 : Coupling a fluorinated pyrimidine core (e.g., 5-fluoropyrimidin-2-amine) with a piperidin-4-ylamine derivative via nucleophilic substitution or Buchwald-Hartwig amination.

- Step 2 : Salt formation using hydrochloric acid to generate the dihydrochloride form, improving solubility for biological assays.

Key reagents include Na(OAc)₃BH for reductive amination (common in piperidine functionalization) and trifluoroacetic acid for deprotection steps . Purification methods like column chromatography (silica gel, methanol/DCM gradients) and recrystallization are critical to isolate the dihydrochloride salt.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. A purity threshold of ≥95% is typical for biological studies .

- Structural Confirmation : Employ - and -NMR to verify the pyrimidine ring, fluorine substituent, and piperidine moiety. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]) .

- Salt Verification : Elemental analysis (C, H, N, Cl) quantifies the dihydrochloride stoichiometry.

Q. What strategies optimize solubility and stability for in vitro assays?

- Solubility : Test solvents like DMSO (stock solutions) or PBS (pH 7.4) with sonication. The dihydrochloride form enhances aqueous solubility compared to the free base .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Lyophilization improves long-term storage .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Structural discrepancies (e.g., polymorphism, solvate forms) may explain varying bioactivity. For example:

- X-ray Crystallography : Determine the compound’s conformation, hydrogen bonding (e.g., N–H⋯Cl interactions in the dihydrochloride form), and dihedral angles between the pyrimidine and piperidine moieties. These parameters influence receptor binding .

- Polymorph Screening : Use solvent evaporation or slurry methods to identify stable crystalline forms. Compare their dissolution rates and bioactivity in cell-based assays .

Q. What experimental design considerations are critical for assessing kinase inhibition or receptor binding?

- Assay Conditions :

- Use recombinant kinases (e.g., EGFR, PI3K) with ATP-concentration-matched controls.

- Include orthogonal assays (e.g., SPR for binding kinetics and cell viability for functional inhibition) to validate target engagement .

- Data Contradictions : If IC values conflict between studies, evaluate variables like assay pH, temperature, or impurities (e.g., residual solvents from synthesis) .

Q. How can computational methods predict off-target interactions or metabolic pathways?

- Molecular Docking : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes or transporters (e.g., P-gp). Focus on the fluorine atom’s electronegativity and the piperidine’s basicity .

- Quantum Chemical Calculations : Calculate reaction pathways for metabolic oxidation (e.g., N-dealkylation of the piperidine ring) using density functional theory (DFT) .

- Machine Learning : Train models on PubChem datasets to predict solubility-toxicity trade-offs .

Methodological Notes

- Synthesis Optimization : Replace trial-and-error approaches with ICReDD’s computational-experimental feedback loop to identify optimal reaction conditions (e.g., solvent, catalyst) .

- Data Reproducibility : Adopt standardized protocols (e.g., NIH guidelines for dose-response assays) and share raw data in repositories like IUCr for crystallographic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.